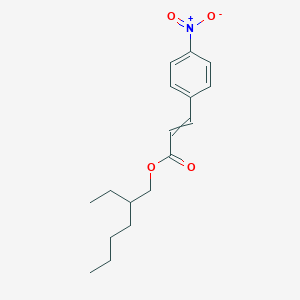
2-(4-Chloroanilino)-1-oxoguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloroanilino)-1-oxoguanidine is an organic compound that features a chloroaniline group attached to an oxoguanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloroanilino)-1-oxoguanidine typically involves the reaction of 4-chloroaniline with a guanidine derivative under controlled conditions. One common method includes the use of a palladium-catalyzed amination reaction, where 4-chloroaniline reacts with a guanidine derivative in the presence of a palladium catalyst . The reaction is usually carried out at elevated temperatures and may require the use of a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process typically includes steps such as the preparation of intermediates, purification, and final product isolation. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloroanilino)-1-oxoguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the compound .
Scientific Research Applications
2-(4-Chloroanilino)-1-oxoguanidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of dyes, pharmaceuticals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-Chloroanilino)-1-oxoguanidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: A related compound with similar structural features but different functional groups.
2-Chloro-4-nitroaniline: Another similar compound with a nitro group instead of an oxoguanidine moiety.
Uniqueness
2-(4-Chloroanilino)-1-oxoguanidine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
134861-37-3 |
|---|---|
Molecular Formula |
C7H7ClN4O |
Molecular Weight |
198.61 g/mol |
IUPAC Name |
2-(4-chloroanilino)-1-oxoguanidine |
InChI |
InChI=1S/C7H7ClN4O/c8-5-1-3-6(4-2-5)10-11-7(9)12-13/h1-4,10H,(H2,9,11) |
InChI Key |
AKJFWFTYSADWFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NN=C(N)N=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1',1''-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14283637.png)

![Benzene, [[(S)-hexylsulfinyl]methyl]-](/img/structure/B14283644.png)







![Methyl 3-[(4-hydroxyphenyl)sulfanyl]prop-2-enoate](/img/structure/B14283690.png)


![1-[tert-Butyl(dimethoxy)silyl]piperidine](/img/structure/B14283711.png)
